BenchChemオンラインストアへようこそ!

SRI-31142

Dopamine Transporter Binding Affinity Species Selectivity

Acquire SRI-31142 (CAS 1940118-04-6), a mechanistically distinct, brain-penetrant allosteric dopamine transporter (DAT) modulator. Unlike orthosteric inhibitors (e.g., cocaine, GBR-12935), SRI-31142 exhibits high DAT affinity (IC50=1.9 nM) but lacks abuse liability, instead attenuating cocaine-induced effects. Ideal for dissecting allosteric vs. orthosteric DAT pharmacology, developing non-abusable therapies, and species-selectivity studies (human vs. rat DAT).

Molecular Formula C36H64N12O10S2
Molecular Weight 889.1
CAS No. 1940118-04-6
Cat. No. B610991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-31142
CAS1940118-04-6
SynonymsSRI31142;  SRI 31142;  SRI-31142
Molecular FormulaC36H64N12O10S2
Molecular Weight889.1
Structural Identifiers
SMILESCC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=NC=C6
InChIInChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34)
InChIKeyKMPKXUWMECJNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SRI-31142 (CAS 1940118-04-6) | Putative Allosteric DAT Inhibitor for Neuroscience Research


SRI-31142 (CAS 1940118-04-6) is a synthetic small molecule that functions as a putative, brain-penetrant allosteric inhibitor of the dopamine transporter (DAT) [1]. It belongs to a novel series of phenylquinazoline derivatives identified as non-orthosteric DAT modulators, which are structurally and mechanistically distinct from classical orthosteric DAT inhibitors such as cocaine and GBR-12935 [2]. Unlike prototypical DAT inhibitors that uniformly block dopamine uptake and induce abuse-related behavioral and neurochemical effects, SRI-31142 displays a divergent functional profile characterized by high binding affinity but an atypical in vivo signature [1].

SRI-31142 Cannot Be Substituted by Orthosteric DAT Inhibitors Due to Divergent Behavioral and Neurochemical Signatures


Generic substitution of SRI-31142 with classical orthosteric dopamine transporter (DAT) inhibitors such as cocaine, GBR-12935, or methylphenidate is not scientifically justified because SRI-31142 produces a fundamentally different in vivo pharmacological response. Whereas orthosteric DAT inhibitors reliably increase intracranial self-stimulation (ICSS) responding and elevate extracellular dopamine in the nucleus accumbens—hallmarks of abuse liability—SRI-31142 fails to produce these effects and instead reduces both endpoints [1]. This divergent functional profile, despite nanomolar binding affinity, indicates that SRI-31142 modulates DAT through an allosteric mechanism that cannot be recapitulated by compounds targeting the orthosteric site [1][2]. The following quantitative evidence establishes the scientific basis for selecting SRI-31142 specifically for applications requiring non-abusable DAT modulation or cocaine-effect blockade.

SRI-31142 Quantitative Differentiation Evidence Versus Orthosteric DAT Inhibitors


SRI-31142 Exhibits Nanomolar DAT Binding Affinity but >1000-Fold Species-Selectivity Differential

SRI-31142 demonstrates high affinity for the dopamine transporter (DAT) in functional uptake inhibition assays, with an IC50 of 1.9 nM [1]. However, this potency exhibits pronounced species selectivity: the IC50 at the rat DAT is 2340 nM, representing a >1200-fold reduction in potency compared to the human/rat synaptosomal uptake assay [1]. This species-dependent potency contrasts with orthosteric DAT inhibitors like cocaine and GBR-12935, which typically show more consistent cross-species activity. The large species difference must be carefully considered when designing in vivo rodent studies versus in vitro human-derived assays.

Dopamine Transporter Binding Affinity Species Selectivity

SRI-31142 Fails to Produce Abuse-Related ICSS Facilitation Unlike Cocaine and GBR-12935

In intracranial self-stimulation (ICSS) studies in rats, a validated preclinical model for assessing abuse potential, SRI-31142 (1–10 mg/kg, i.p.) failed to produce the abuse-related facilitation of ICSS responding that is characteristically observed with orthosteric DAT inhibitors [1]. In direct contrast, both cocaine (10 mg/kg, i.p.) and the selective DAT inhibitor GBR-12935 (1–10 mg/kg, i.p.) produced robust, dose-dependent increases in ICSS responding, consistent with their established abuse liability profiles [1]. SRI-31142 instead produced only decreases in ICSS responding, a pattern associated with low or no abuse potential.

Intracranial Self-Stimulation Abuse Liability Behavioral Pharmacology

SRI-31142 Reduces Nucleus Accumbens Dopamine in Contrast to Cocaine-Induced Elevations

In vivo microdialysis studies in rats directly compared the neurochemical effects of SRI-31142 and cocaine on extracellular dopamine (DA) levels in the nucleus accumbens (NAc), a key brain region mediating reward and motivation [1]. Cocaine (10 mg/kg, i.p.) produced the expected robust increase in NAc DA levels, consistent with its abuse liability. In marked contrast, SRI-31142 (10 mg/kg, i.p.) failed to increase NAc DA and instead produced a decrease in DA levels relative to vehicle controls [1]. This divergent neurochemical response mirrors the behavioral ICSS findings and further confirms the atypical functional profile of SRI-31142.

Microdialysis Nucleus Accumbens Dopamine Neurochemistry

SRI-31142 Attenuates Cocaine-Induced Behavioral and Neurochemical Effects at 10 mg/kg

SRI-31142 demonstrates functional antagonism of cocaine's effects in both behavioral and neurochemical assays. When administered as a pretreatment (10 mg/kg, i.p.) 15-20 minutes prior to cocaine (10 mg/kg, i.p.), SRI-31142 significantly attenuated cocaine-induced increases in ICSS responding [1]. In parallel microdialysis experiments, the same SRI-31142 pretreatment regimen blocked cocaine-induced elevations in nucleus accumbens dopamine levels [1]. This dual blockade of cocaine's behavioral and neurochemical effects at a behaviorally active dose distinguishes SRI-31142 from other DAT ligands and suggests potential utility as a cocaine-effect antagonist.

Cocaine Antagonism Addiction Pharmacotherapy ICSS Microdialysis

SRI-31142 Demonstrates Broad Receptor Selectivity with >60-Fold Window to Primary Off-Targets

Comprehensive receptor binding screening of SRI-31142 against 45 targets through the NIMH Psychoactive Drug Screening Program (PDSP) revealed a clean selectivity profile [1]. The primary off-target binding was to the mu opioid receptor with a Ki of 116 nM, representing a >60-fold selectivity window relative to its DAT uptake inhibition IC50 of 1.9 nM [1]. All other screened targets exhibited Ki values >400 nM, with the vast majority >1000 nM. This profile indicates that SRI-31142 is a relatively selective ligand for its intended DAT target compared to non-selective DAT inhibitors like cocaine, which has significant activity at serotonin and norepinephrine transporters and sodium channels.

Receptor Binding Profile Selectivity Off-Target Screening PDSP

Optimal Research Applications for SRI-31142 Based on Quantitative Differentiation Evidence


Investigating Allosteric Modulation of the Dopamine Transporter as a Mechanistic Probe

SRI-31142 is uniquely suited for research programs focused on elucidating the functional consequences of allosteric versus orthosteric modulation of the dopamine transporter (DAT). Its high nanomolar affinity for DAT (IC50 = 1.9 nM) [1], combined with its failure to recapitulate the behavioral and neurochemical signatures of orthosteric DAT inhibitors (cocaine, GBR-12935), provides a clear pharmacological tool for dissecting DAT conformational states and signaling modalities. Researchers can use SRI-31142 to probe whether allosteric DAT engagement produces distinct downstream effects on dopamine dynamics, intracellular signaling cascades, or transporter trafficking compared to orthosteric ligands.

Preclinical Evaluation of Non-Abusable DAT Ligands for Cocaine Use Disorder Pharmacotherapy

SRI-31142 represents a valuable tool compound for preclinical research aimed at developing pharmacotherapies for cocaine use disorder that lack abuse liability themselves. The quantitative evidence demonstrates that SRI-31142 (10 mg/kg, i.p.) attenuates both cocaine-induced ICSS facilitation and cocaine-evoked dopamine elevations in the nucleus accumbens [1], while itself failing to produce abuse-related behavioral or neurochemical effects. This dual profile—cocaine antagonism without intrinsic abuse potential—is precisely the pharmacological signature sought in candidate medications for cocaine use disorder. Researchers can employ SRI-31142 as a positive control or benchmark compound in screening campaigns for next-generation allosteric DAT modulators with similar therapeutic potential.

Species-Selectivity Studies of DAT Ligands Across Human and Rodent Transporters

The pronounced species-selectivity of SRI-31142—with an IC50 of 1.9 nM in functional uptake assays but a 2340 nM IC50 at the rat DAT [1]—makes this compound an ideal tool for investigating species-dependent pharmacology of the dopamine transporter. Researchers can utilize SRI-31142 in comparative studies examining structural determinants of ligand binding across human, rat, and mouse DAT orthologs. This species-selectivity profile also serves as a critical experimental consideration for in vivo rodent studies, as doses must be adjusted to account for the >1200-fold lower potency at rat DAT compared to human DAT. SRI-31142 thus functions both as a probe for species-specific DAT pharmacology and as a cautionary case study in translational experimental design.

Off-Target Binding Reference Standard for Mu Opioid Receptor Activity Screening

Among the 45 receptor targets screened by the PDSP, SRI-31142 showed its highest off-target affinity at the mu opioid receptor (Ki = 116 nM) [1]. While this represents a >60-fold selectivity window relative to its primary DAT uptake inhibition activity, researchers investigating novel DAT ligands or conducting counter-screening assays can utilize SRI-31142 as a reference compound for calibrating mu opioid receptor binding assays or for establishing baseline selectivity expectations for compounds within the phenylquinazoline chemotype. The clean selectivity profile at all other targets (Ki > 400 nM) further supports its use as a relatively selective DAT probe in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-31142

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.